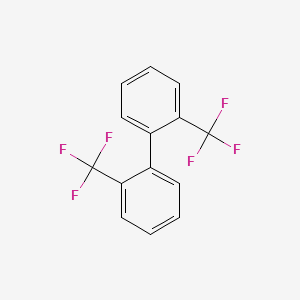

2,2'-Bis(trifluoromethyl)biphenyl

Description

Significance of Fluorinated Biphenyl (B1667301) Systems in Contemporary Chemistry

Fluorinated biphenyl systems are of considerable importance across various domains of chemistry, including medicinal chemistry, materials science, and catalysis. nih.govacs.org The introduction of fluorine atoms or trifluoromethyl (CF3) groups into the biphenyl scaffold can dramatically alter its inherent properties. nih.gov The high electronegativity and small size of fluorine atoms can modify the electronic distribution and reactivity of the molecule. nih.govacs.org This alteration can lead to enhanced drug-receptor interactions and increased lipophilicity, which are desirable traits in pharmaceutical design. nih.govnih.gov

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high chemical and biological stability to fluorinated compounds. nih.gov This stability is crucial for creating durable materials and long-lasting therapeutic agents. In materials science, the presence of fluorine can lead to polymers with improved thermal stability, enhanced solubility in organic solvents, and desirable dielectric properties. chemicalbook.comresearchgate.net Furthermore, fluorination can influence the molecular packing and morphology of materials, which is critical for applications in organic electronics. rsc.org The strategic placement of fluorine atoms can block sites of metabolic oxidation, a technique often used in drug development to improve a compound's metabolic profile. nih.govucd.ie

Overview of Research Trajectories for 2,2'-Bis(trifluoromethyl)biphenyl

Research involving this compound has primarily focused on its utility as a monomer or foundational unit for the synthesis of high-performance polymers. rsc.org A significant area of investigation involves the incorporation of this compound into polyimides. chemicalbook.comresearchgate.net The rigid and twisted structure resulting from the two trifluoromethyl groups at the 2 and 2' positions leads to polyimides with good solubility, high thermal stability, and excellent mechanical properties. researchgate.net These characteristics make them promising candidates for applications in flexible electronics, such as substrates for advanced displays. researchgate.net

Another major research trajectory is the use of this compound as an electron-accepting building block in conjugated polymers for organic field-effect transistors (OFETs). rsc.org The integration of this unit into the polymer backbone has been shown to produce materials with well-balanced ambipolar charge mobilities (transporting both holes and electrons). rsc.org These polymers exhibit remarkable stability in ambient conditions, which is attributed to the enhanced oxidative stability from their deep HOMO energy levels and better moisture resistance conferred by the trifluoromethyl groups. rsc.org This makes this compound a key component in developing easily processable and highly stable conjugated polymers for optoelectronic applications. rsc.org The synthesis of derivatives, such as 2,2'-Bis(trifluoromethyl)benzidine (B1298469), further expands its application in creating colorless polyimide copolymers for optical and optoelectronic fields. chemicalbook.com

Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2'-bis(trifluoromethyl)-1,1'-biphenyl | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 567-15-7 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₁₄H₈F₆ | nih.govchemspider.com |

| Molecular Weight | 290.21 g/mol | sigmaaldrich.comnih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | VBFVFTVNLQCICW-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(trifluoromethyl)-2-[2-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6/c15-13(16,17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(18,19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFVFTVNLQCICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205254 | |

| Record name | 1,1'-Biphenyl, 2,2'-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-15-7 | |

| Record name | 1,1'-Biphenyl, 2,2'-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2'-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Bis Trifluoromethyl Biphenyl and Its Key Derivatives

Direct Synthesis of 2,2'-Bis(trifluoromethyl)biphenyl

The direct construction of the this compound core is a critical first step in the synthesis of more complex derivatives. The primary methods for achieving this transformation involve the coupling of appropriately substituted trifluoromethylated benzene (B151609) rings.

Homocoupling Reactions of Halogenated Trifluoromethylarenes

The Ullmann reaction is a classical and widely utilized method for the homocoupling of aryl halides to form symmetrical biaryls. byjus.comwikipedia.org This reaction typically involves the use of a copper catalyst at elevated temperatures to promote the coupling of two aryl halide molecules. organic-chemistry.org For the synthesis of this compound, a common starting material is a 2-halogenated benzotrifluoride, such as 2-chlorobenzotrifluoride (B151601) or 2-iodobenzotrifluoride. byjus.comwikipedia.org

The traditional Ullmann reaction often requires harsh conditions, including high temperatures (frequently over 200°C) and an excess of copper powder or a copper-bronze alloy. byjus.comlscollege.ac.in These conditions can sometimes lead to moderate and variable yields. lscollege.ac.in Modern advancements have introduced variations to improve the efficiency and mildness of the reaction. For instance, the use of palladium or nickel catalysts has been explored to broaden the substrate scope and allow for less severe reaction conditions. wikipedia.orglscollege.ac.in Another innovative approach involves a solvent-free high-speed ball milling technique, which has been shown to achieve quantitative yields of 2,2'-dinitrobiphenyl (B165474) from 2-iodonitrobenzene in a custom copper vial, suggesting a greener alternative for related couplings.

A notable application of this methodology is in the synthesis of 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl, a direct precursor to TFMB, via the Ullmann coupling of 2-bromo-5-nitrobenzotrifluoride. google.com This reaction, however, can generate significant copper waste.

Table 1: Selected Homocoupling Reactions for Biphenyl (B1667301) Synthesis

| Starting Material | Catalyst/Reagent | Conditions | Product | Yield |

| ortho-chloronitrobenzene | Copper-bronze alloy | ~500 K | 2,2'-dinitrobiphenyl | Moderate |

| 2-iodonitrobenzene | Copper vial (ball milling) | Solvent-free, continuous shaking | 2,2'-dinitrobiphenyl | Quantitative |

Grignard Reagent Mediated Approaches

An alternative and effective strategy for the synthesis of this compound is the homocoupling of a Grignard reagent derived from a halogenated trifluoromethylarene. This approach often provides high yields and can be more amenable to industrial-scale production.

A key example is the homocoupling of the Grignard reagent formed from 1-chloro-2-(trifluoromethyl)benzene. The process involves the initial formation of 2-(trifluoromethyl)phenylmagnesium chloride, which is then coupled in the presence of a transition metal catalyst and an oxidizing agent. Iron(III) chloride (FeCl₃) has been identified as a particularly effective and inexpensive catalyst for this transformation. The reaction proceeds efficiently to afford this compound. This method is a crucial part of a three-step industrial process for producing TFMB.

The use of "turbo" Grignard reagents, such as i-PrMgCl·LiCl, has also been shown to be effective in various coupling reactions, suggesting their potential utility in these syntheses. nih.gov The choice of catalyst is critical, with iron-based systems often showing superior performance compared to other common coupling catalysts like nickel or palladium in this specific application.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is essential for its use as a monomer in polymerization reactions. The introduction of amino groups at the 4 and 4' positions to yield TFMB is a particularly important transformation.

Amination Pathways for 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB)

A common and industrially viable route to TFMB involves a two-step sequence starting from this compound: dinitration followed by the reduction of the resulting dinitro compound.

The first step is the nitration of this compound to yield 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl. This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to achieve selective dinitration at the 4 and 4' positions, which are activated by the biphenyl system and directed by the existing substituents.

The subsequent step is the reduction of the dinitro compound to the corresponding diamine, TFMB. This reduction can be accomplished using various reducing agents. A widely used method is catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. mdpi.com This method is generally clean and efficient. An alternative laboratory-scale reduction involves the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

Table 2: Nitration and Reduction for TFMB Synthesis

| Starting Material | Reagents | Conditions | Product |

| This compound | Nitric acid, Sulfuric acid | - | 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl |

| 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl | H₂, Pd/C | Catalytic hydrogenation | 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB) |

| 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl | SnCl₂·2H₂O, HCl | Reflux | 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB) |

The benzidine (B372746) rearrangement is a classic organic reaction that transforms hydrazobenzenes into benzidines (4,4'-diaminobiphenyls) under acidic conditions. This method can also be applied to the synthesis of TFMB.

The synthesis begins with the reduction coupling of m-nitrobenzotrifluoride to produce 3,3'-bis(trifluoromethyl)hydrazobenzene. google.com This intermediate is then subjected to the rearrangement reaction. The hydrazo compound is dissolved in a suitable organic solvent, such as ethanol, and treated with a strong acid like concentrated hydrochloric acid. google.com The reaction proceeds through a complex intramolecular mechanism to yield 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl.

While this method provides a direct route to the TFMB structure, the yields can be low, and the process can be complex, potentially limiting its industrial applicability. google.com Careful control of the reaction pH is crucial for optimizing the yield and facilitating the isolation of the product. google.com

Halogenation and Further Derivatization at Peripheral Positions

The introduction of functional groups onto the this compound scaffold is a key step in producing valuable monomers and intermediates. The strong electron-withdrawing nature of the two trifluoromethyl (CF₃) groups deactivates the biphenyl system towards electrophilic aromatic substitution. youtube.com Consequently, reactions like halogenation require forcing conditions. The substitution is directed primarily to the positions para to the CF₃ groups (the 4 and 4' positions) due to electronic and steric factors. pearson.comyoutube.com While direct halogenation of this compound is not widely documented, analogous high-temperature vapor-phase brominations of trifluoromethyl-substituted benzenes have been reported. google.com

A more common and well-documented derivatization pathway involves nitration. The parent compound can be dinitrated to produce 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl. google.com This dinitro derivative serves as a versatile intermediate. For instance, it can be readily reduced to form 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl, also known as 2,2'-bis(trifluoromethyl)benzidine (B1298469) (TFMB). google.comgoogle.com This diamine is a critical monomer in the synthesis of high-performance polyimides and other polymers used in electronics and optics. rsc.orgresearchgate.net The entire sequence, from o-chlorobenzotrifluoride to the final diamine, has been developed into an industrially efficient process. google.com

Table 1: Key Derivatization Reactions of this compound

| Starting Material | Reagents and Conditions | Product | Application of Product | Reference(s) |

| This compound | Nitrating agent (e.g., HNO₃/H₂SO₄) in 1,2-dichloropropane | 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl | Intermediate for diamine synthesis | google.com |

| 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl | Reducing agent (e.g., H₂, Pd/C catalyst) | 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB) | Monomer for polyimides, COFs, MOFs | google.comgoogle.com |

Dicarboxylation and Other Functional Group Introductions

The introduction of carboxylic acid groups onto the this compound backbone yields another important class of derivatives, primarily used as monomers for polyesters and polyamides. The most significant example is 2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid. sigmaaldrich.com While specific synthetic preparations are not detailed in readily available literature, its existence as a commercial product confirms its accessibility. sigmaaldrich.com The synthesis of biphenyl carboxylic acids can generally be achieved through methods like the Suzuki-Miyaura coupling of a boronic acid-substituted benzoic acid with an appropriate aryl halide. ajgreenchem.com Another potential route could involve the oxidation of a corresponding dialdehyde, such as 2,2'-bis(trifluoromethyl)-4,4'-biphenyldicarbaldehyde, which is also a known compound. chemspider.com

The derivatives of this compound are central to materials science. The diamino derivative, 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB), is particularly notable for its use in synthesizing fluorinated polyimides. researchgate.net These polymers are prized for their high thermal stability, excellent mechanical properties, and optical transparency, making them suitable for applications in flexible electronics and advanced optical films. rsc.orgresearchgate.net The synthesis involves the polymerization of the diamine with various aromatic tetracarboxylic dianhydrides. researchgate.net

Table 2: Dicarboxylic Acid and Other Functional Group Derivatives

| Derivative Name | CAS Number | Molecular Formula | Key Application/Significance | Reference(s) |

| 2,2'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid | 89803-71-4 | C₁₆H₈F₆O₄ | Monomer for polyesters and polyamides | sigmaaldrich.com |

| 2,2'-Bis(trifluoromethyl)-4,4'-biphenyldicarbaldehyde | Not Available | C₁₆H₈F₆O₂ | Precursor to dicarboxylic acid and other derivatives | chemspider.com |

| Fluorinated Polyimides | Not Applicable | Polymer | High-performance materials for flexible electronics and optics | rsc.orgresearchgate.net |

Strategies for Introducing Trifluoromethyl Groups onto Biphenyl Scaffolds

An alternative synthetic strategy involves the introduction of trifluoromethyl groups directly onto a pre-formed biphenyl scaffold. This approach is part of a broader field of C-H functionalization, which aims to form C-CF₃ bonds on unactivated aromatic rings. These methods can avoid the need to synthesize complex, pre-fluorinated starting materials.

Recent advances have focused on radical trifluoromethylation, often enabled by photoredox or transition-metal catalysis. acs.orgbeilstein-journals.org These methods generate highly reactive trifluoromethyl radicals (•CF₃) from stable sources. Common reagents for generating these radicals include CF₃SO₂Cl and various hypervalent iodine compounds, such as Togni reagents. acs.orgacs.org The generated •CF₃ can then attack the biphenyl ring to form the trifluoromethylated product. These reactions are often advantageous due to their mild conditions and tolerance of various functional groups. For example, direct C–H trifluoromethylation of arenes has been demonstrated using bismuth catalysts under light irradiation and N-heterocyclic carbene (NHC) catalysis. acs.orgacs.org Copper-mediated reactions using reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na) have also proven effective for the 1,2-bis(trifluoromethylation) of alkenes and arynes, highlighting the versatility of metal-based approaches. researchgate.net

Table 3: Selected Methods for Direct Trifluoromethylation of Aromatic Scaffolds

| Method | Catalyst / Promoter | CF₃ Source | Description | Reference(s) |

| Photoredox Catalysis | Ru(bpy)₃₂ or other photocatalysts | Umemoto's Reagent, Togni Reagent | Visible-light-driven generation of •CF₃ for C-H trifluoromethylation under mild conditions. | beilstein-journals.org |

| Bismuth Catalysis | Bi(I) / Bi(II) complexes | CF₃SO₂Cl | Light-induced radical trifluoromethylation of (hetero)arenes. | acs.org |

| NHC Catalysis | N-Heterocyclic Carbene (NHC) | Togni Reagent | NHC-bound radical triggers cascade radical cross-coupling to form β-trifluoromethyl ketones from olefins. | acs.org |

| Copper-Mediated | CuCl / t-BuOOH | CF₃SO₂Na | Efficient radical 1,2-bis(trifluoromethylation) of alkenes. | researchgate.net |

Mechanistic Investigations of Reactions Involving 2,2 Bis Trifluoromethyl Biphenyl

Reaction Mechanisms in Synthetic Transformations

The synthesis and functionalization of 2,2'-bis(trifluoromethyl)biphenyl are governed by well-established yet nuanced reaction mechanisms. The formation of the biphenyl (B1667301) core itself and the introduction of new functional groups each follow distinct mechanistic pathways.

Homocoupling Mechanistic Pathways

The formation of the this compound scaffold is typically achieved through the homocoupling of a 2-halobenzotrifluoride precursor, such as 2-chloro- or 2-bromobenzotrifluoride. These reactions are most commonly facilitated by transition metal catalysts, primarily those based on palladium, nickel, or copper, with each metal imparting subtle differences to the mechanistic cycle.

Palladium and Nickel-Catalyzed Pathways: The most widely accepted mechanism for palladium- and nickel-catalyzed homocoupling reactions proceeds through a catalytic cycle involving the metal in various oxidation states. The key steps are:

Oxidative Addition: The cycle initiates with the oxidative addition of two molecules of the aryl halide (Ar-X), such as 2-bromobenzotrifluoride, to a low-valent metal center, typically Ni(0) or Pd(0). This step forms a diarylmetal(II) intermediate (Ar₂M(II)). For nickel, the active Ni(0) species is often generated in situ from a Ni(II) precatalyst.

Reductive Elimination: The diarylmetal(II) complex then undergoes reductive elimination, forming the new carbon-carbon bond of the biphenyl product (Ar-Ar) and regenerating the low-valent metal catalyst (M(0)), which can then re-enter the catalytic cycle.

An alternative pathway involves the sequential oxidative addition of the aryl halide. First, one molecule of Ar-X adds to the M(0) center to form an arylpalladium(II) or arylnickel(II) halide intermediate (Ar-M(II)-X). This is followed by the oxidative addition of a second Ar-X molecule, leading to a diarylmetal(IV) intermediate, which then reductively eliminates the biphenyl product. However, for nickel, direct reductive elimination from a diarylnickel(II) species is generally favored.

Ullmann Coupling (Copper-Catalyzed): The classic Ullmann reaction utilizes copper, often in stoichiometric amounts and at high temperatures, to couple aryl halides. wikipedia.org The mechanism has been extensively studied and, unlike palladium-catalyzed reactions, is less likely to proceed via a simple oxidative addition/reductive elimination sequence involving Cu(III), which is a rare oxidation state. wikipedia.org The prevailing mechanism is believed to involve:

Formation of an organocopper compound (Ar-Cu) from the aryl halide.

Reaction of this organocopper species with a second molecule of the aryl halide in a process akin to nucleophilic aromatic substitution. wikipedia.org

Modern variations of the Ullmann reaction use catalytic amounts of copper, often with ligands, and proceed under milder conditions. wikipedia.orgnih.gov The mechanistic cycle for catalytic Ullmann-type reactions is thought to involve Cu(I) and Cu(III) intermediates. The cycle begins with the oxidative addition of an aryl halide to a Cu(I) species to form an Ar-Cu(III)-X intermediate. After a second aryl halide molecule coordinates, reductive elimination occurs to form the biaryl and regenerate the Cu(I) catalyst. organic-chemistry.org

Table 1: Comparison of Homocoupling Mechanistic Pathways

| Catalyst | Key Intermediate(s) | Common Oxidation States | Key Steps |

| Palladium | Ar-Pd(II)-X, Ar₂Pd(II) | Pd(0) / Pd(II) | Oxidative Addition, Reductive Elimination |

| Nickel | Ar-Ni(II)-X, Ar₂Ni(II) | Ni(0) / Ni(II) | Oxidative Addition, Reductive Elimination |

| Copper (Ullmann) | Ar-Cu, Ar-Cu(III)-X | Cu(0) / Cu(I) / Cu(III) | Oxidative Addition, Reductive Elimination or Nucleophilic Substitution-like pathway |

Mechanisms of Derivatization Reactions (e.g., Nitration, Reduction)

Derivatization of the this compound core allows for the synthesis of a wide array of functional molecules. Nitration and the subsequent reduction of the resulting nitro groups are fundamental transformations.

Mechanism of Nitration: Nitration of this compound is an electrophilic aromatic substitution (SEAr) reaction. The mechanism proceeds via the formation of a positively charged intermediate known as a sigma complex or Wheland intermediate.

Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

Nucleophilic Attack and Formation of the Sigma Complex: A π-bond from one of the aromatic rings of this compound attacks the nitronium ion. This forms a resonance-stabilized carbocation (the sigma complex), temporarily disrupting the aromaticity of the ring.

Deprotonation and Re-aromatization: A weak base, such as water or HSO₄⁻, removes a proton from the carbon atom bearing the new nitro group, restoring aromaticity to the ring and yielding the nitrated product.

The position of nitration is heavily influenced by the directing effects of the trifluoromethyl groups (see Section 4.2).

Mechanism of Nitro Group Reduction: The reduction of a nitro-substituted this compound to the corresponding amine can be achieved using various reagents, such as metals (Fe, Sn, Zn) in acidic media or through catalytic hydrogenation. masterorganicchemistry.com The reaction is a multi-step process involving the transfer of six electrons and six protons.

The widely accepted Haber-Lukashevich mechanism outlines the general pathway:

Initial Reduction: The nitro group (-NO₂) is first reduced to a nitroso group (-NO) in a two-electron, two-proton step.

Formation of Hydroxylamine (B1172632): The nitroso group is then further reduced to a hydroxylamine derivative (-NHOH), another two-electron, two-proton process. nih.gov

Final Reduction to Amine: Finally, the hydroxylamine is reduced to the amine (-NH₂) in a final two-electron, two-proton step. nih.govorientjchem.org

Under certain conditions, intermediates can react with each other. For instance, the reaction between a nitroso intermediate and a hydroxylamine can lead to the formation of an azoxy compound, which can be further reduced to azo and hydrazo compounds before ultimately yielding the amine. wikipedia.org However, conditions are typically chosen to favor the direct reduction pathway to the amine. masterorganicchemistry.com

Role of Trifluoromethyl Groups in Reaction Selectivity and Reactivity

The two trifluoromethyl (-CF₃) groups at the 2 and 2' positions are not mere spectators; they exert profound electronic and steric effects that dictate the reactivity of the biphenyl system and the selectivity of its reactions.

The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry due to the strong inductive effect of the three highly electronegative fluorine atoms. nih.gov This has several key consequences:

Deactivation of the Aromatic Rings: The -CF₃ groups strongly pull electron density away from the benzene (B151609) rings. vaia.comyoutube.com This makes the rings significantly less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. This deactivation slows down the rate of electrophilic aromatic substitution reactions like nitration. vaia.comtardigrade.in

Meta-Directing Influence: During electrophilic attack (e.g., nitration), the formation of the intermediate sigma complex is critical. When the electrophile adds to the ortho or para positions relative to a -CF₃ group, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing -CF₃ group. This is a highly destabilized arrangement. youtube.com In contrast, attack at the meta position ensures that the positive charge is never placed adjacent to the -CF₃ group. youtube.com Consequently, the transition state leading to the meta-substituted product is lower in energy, making the -CF₃ group a strong meta-director. In this compound, this directs incoming electrophiles primarily to the 5 and 5' positions.

Table 2: Influence of -CF₃ Groups on Electrophilic Aromatic Substitution

| Property | Effect of -CF₃ Group | Mechanistic Rationale |

| Reactivity | Deactivating | Strong inductive electron withdrawal reduces the nucleophilicity of the aromatic ring. vaia.com |

| Selectivity (Directing Effect) | Meta-directing | Avoids placing the positive charge of the sigma complex on the carbon bearing the -CF₃ group, which would be highly destabilizing. youtube.com |

| Intermediate Stability | Destabilizes ortho and para sigma complexes | The electron-withdrawing -CF₃ group intensifies the positive charge of an adjacent carbocation. |

Studies on Radical Intermediates and Cascade Reactions

While many transformations of this compound involve ionic mechanisms, radical pathways also play a crucial role, particularly in functionalization reactions.

Radical Intermediates: The trifluoromethyl group itself can be involved in radical reactions. The trifluoromethyl radical (•CF₃) is an electrophilic radical that can be generated from various precursors, such as CF₃SO₂Na (Langlois' reagent) or Togni's reagents. rsc.org While direct C-H trifluoromethylation of the biphenyl core is challenging, derivatized versions of the molecule can participate in reactions involving radical intermediates. For example, a functional group on the biphenyl scaffold could be converted into a radical, which could then be trapped by a CF₃ source.

More commonly, radical intermediates are generated during the reductive functionalization of trifluoromethylarenes. Selective single-electron transfer (SET) to a trifluoromethylarene can form a radical anion. This intermediate can then cleave a C-F bond to generate a difluoroaromatic radical, which can be harnessed in subsequent bond-forming reactions.

Cascade Reactions: A cascade reaction (or domino reaction) is a process where multiple bonds are formed in a single sequence without isolating intermediates, changing reaction conditions, or adding new reagents. youtube.com These reactions offer high efficiency and atom economy.

While specific cascade reactions starting directly from this compound are not extensively documented, the principles can be applied to its derivatives. For instance, a reaction could be initiated on a functionalized derivative, such as a nitro- or amino-substituted this compound. This initial reaction would create a new functional group that spontaneously undergoes a subsequent intramolecular reaction, leading to a more complex polycyclic structure. A hypothetical cascade could involve an initial radical-triggered cyclization, where an intermediate radical attacks one of the trifluoromethyl-bearing rings, initiating a sequence of bond formations. The strong electronic influence of the -CF₃ groups would be critical in directing the regiochemical outcome of such a cascade. For example, a gold-catalyzed cascade has been developed for the trifluoromethyl-amination of quinones, demonstrating how trifluoromethylation can be integrated into a domino protocol. rsc.org

Applications of 2,2 Bis Trifluoromethyl Biphenyl in Polymer and Materials Science

Utilization as a Monomer in Polymer Synthesis

The strategic incorporation of the 2,2'-Bis(trifluoromethyl)biphenyl moiety into polymer chains has been a key area of research. Its derivatives, most notably 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl, serve as crucial monomers in the synthesis of specialized polymers with enhanced thermal stability, solubility, and specific electronic properties.

Precursors for Fluorinated Polyimides

Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and low dielectric constants. The introduction of fluorine atoms, often via monomers like those derived from this compound, significantly enhances these properties.

The synthesis of polyimides using 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) is a well-established method for producing materials with superior properties. ncku.edu.twacs.orgacs.org This process typically involves the polymerization of TFDB with various aromatic tetracarboxylic dianhydrides. ncku.edu.twacs.orgresearchgate.net The resulting polyimides are often soluble, allowing for easier processing into films and other forms. researchgate.net

One common approach is a two-stage process that includes the initial formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization to yield the final polyimide. researchgate.net For instance, polyimides have been successfully prepared by reacting TFDB with dianhydrides such as 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) and pyromellitic dianhydride (PMDA). acs.orgtitech.ac.jp The selection of the dianhydride allows for the tuning of the final polymer's properties. acs.orgacs.orgtitech.ac.jp

Research has demonstrated the synthesis of a range of fluorinated polyimides from TFDB with various commercially available aromatic dianhydrides. researchgate.netresearchgate.net These polyimides often exhibit high solubility in organic solvents and can be cast into transparent and tough films. researchgate.netresearchgate.net

The incorporation of the this compound moiety has a profound impact on the architecture and properties of the resulting polyimides. The bulky and electron-withdrawing trifluoromethyl groups introduce a twisted, non-planar structure to the polymer backbone. ncku.edu.twresearchgate.net This disruption of planarity hinders close chain packing and reduces intermolecular charge transfer complex formation, which in turn leads to several beneficial properties. researchgate.netossila.com

Enhanced Solubility and Processability: The non-planar structure resulting from the CF3 groups improves the solubility of the polyimides in organic solvents. researchgate.net This is a significant advantage for processing and fabricating thin films and other components.

Improved Optical Properties: The reduced intermolecular interactions lead to higher optical transparency and a lower refractive index. titech.ac.jpossila.com For example, polyimides derived from TFDB and 6FDA exhibit low optical loss, making them suitable for optoelectronic applications. titech.ac.jp

Excellent Thermal Stability: The strong C-F bonds contribute to the high thermal stability of these polymers. ncku.edu.tw Polyimides based on TFDB have shown high glass transition temperatures and decomposition temperatures. researchgate.net

Favorable Dielectric Properties: The fluorine content also contributes to a low dielectric constant and low water absorption, which are critical for applications in microelectronics. titech.ac.jp

The table below summarizes the properties of some polyimides derived from 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) and different dianhydrides.

| Dianhydride | Resulting Polyimide Properties | Reference |

| 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | High optical transparency, low dielectric constant, low water absorption, low refractive index, low optical loss. | titech.ac.jp |

| Pyromellitic dianhydride (PMDA) | Relatively high refractive index. | titech.ac.jp |

| Various aromatic dianhydrides (BPDA, BTDA, ODPA) | Soluble in organic solvents, flexible and tough films, high thermal stability, high glass transition temperatures. | researchgate.net |

Building Block for Conjugated Polymers

The electron-accepting nature of the this compound unit makes it a valuable component in the design of conjugated polymers for organic electronics. rsc.org These materials are essential for the development of devices like organic field-effect transistors (OFETs).

The this compound (CF3-BP) moiety has been successfully integrated as an acceptor unit into the backbones of novel conjugated polymers. rsc.orgresearchgate.net These polymers are often synthesized in combination with various aromatic donor units. rsc.org The resulting donor-acceptor architecture is crucial for achieving efficient charge transport. rsc.org The introduction of the CF3-BP unit often leads to amorphous polymer structures, which can be advantageous for solution processing and device fabrication. rsc.org

The incorporation of the this compound unit has a significant and positive impact on the charge transport characteristics of OFETs. rsc.org

Ambipolar Behavior: A key achievement has been the demonstration of well-balanced ambipolarity in OFETs based on these polymers. rsc.orgresearchgate.net This means the devices can efficiently transport both holes (p-type) and electrons (n-type), which is a desirable characteristic for complementary logic circuits. rsc.org

High and Balanced Mobilities: Researchers have reported well-balanced and high charge mobilities for both holes and electrons in these materials. For instance, a conjugated polymer incorporating the CF3-BP unit with a fluorene (B118485) donor exhibited a hole mobility of 0.0152 cm²/V·s and an electron mobility of 0.0120 cm²/V·s. rsc.org

Enhanced Stability: The trifluoromethyl groups contribute to enhanced oxidative stability due to the relatively deep HOMO energy levels of the polymers. rsc.org This, along with better moisture resistance, leads to excellent ambient stability of the OFET devices, with performance remaining nearly unchanged for extended periods without encapsulation. rsc.org

The table below presents the charge carrier mobilities of OFETs based on conjugated polymers containing the this compound unit and various donor moieties.

| Donor Moiety | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Reference |

| Fluorene (FLO) | 0.0152 | 0.0120 | rsc.org |

Design of Advanced Materials with Tunable Properties

The strategic incorporation of the this compound moiety into polymer backbones has paved the way for a new class of advanced materials with highly tunable and desirable properties. The unique steric and electronic characteristics imparted by the trifluoromethyl (-CF3) groups, combined with the rigid and contorted biphenyl (B1667301) structure, allow for precise control over the optical, thermal, and electrical properties of the resulting polymers. This has led to significant advancements in materials designed for specialized applications, ranging from optical communications to next-generation energy devices.

Optical and Optoelectronic Material Development

The introduction of this compound units, particularly in the form of its diamine derivative, 2,2'-bis(trifluoromethyl)benzidine (B1298469) (TFMB), is a key strategy in developing high-performance optical and optoelectronic materials. ossila.comchemicalbook.com The bulky, electron-withdrawing -CF3 groups disrupt intermolecular charge transfer and reduce the electron delocalization along the polymer backbone. ossila.com This modification leads to the synthesis of polyimides that are significantly more transparent and less colored compared to their non-fluorinated analogues. ossila.com

These fluorinated polyimides exhibit low optical loss, a critical property for materials used in optical communication systems. For instance, a polyimide synthesized from 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) and TFDB (a diamine derivative of this compound) demonstrates a very low optical loss of 0.7 dB/cm at a wavelength of 0.63 µm. titech.ac.jp This makes such materials highly suitable for fabricating optical waveguides and other components for optoelectronic integrated circuits. titech.ac.jp

Furthermore, the refractive indices of these materials can be precisely controlled. By creating copolyimides of 6FDA/TFDB and pyromellitic dianhydride (PMDA)/TFDB, the in-plane refractive index (nTE) at a wavelength of 1.3 µm can be tuned anywhere between 1.523 and 1.614. titech.ac.jp This ability to tailor the refractive index is essential for the design of single-mode optical waveguides and for managing optical interconnections between different materials. titech.ac.jp The combination of high optical transparency, low optical loss, and tunable refractive index makes these polyimides highly valuable for advanced optical and optoelectronic applications. chemicalbook.com Research into semi-alicyclic polyimides containing trifluoromethyl groups has also shown the potential to achieve highly transparent films with cutoff wavelengths as low as 298 nm. nih.gov

Table 1: Optical Properties of Fluorinated Polyimides Containing this compound Derivatives

| Polymer Composition | Curing Temperature (°C) | Optical Loss (dB/cm at 0.63 µm) | In-Plane Refractive Index (nTE at 1.3 µm) | Out-of-Plane Refractive Index (nTM at 1.3 µm) |

| 6FDA/TFDB | 350 | 0.7 | 1.523 | 1.514 |

| PMDA/TFDB | 350 | - | 1.614 | - |

| 6FDA/TFDB Copolymer (60 mol% 6FDA) | 350 | - | - | 1.521 |

Data sourced from Matsuura et al. titech.ac.jp

Enhancement of Thermal Stability and Environmental Resistance in Polymers

The incorporation of this compound into polymer structures significantly enhances their thermal stability and resistance to environmental factors like moisture. The rigid aromatic backbone of the biphenyl unit contributes to high thermal resistance, a property crucial for materials used in high-temperature electronic processes. ossila.com Polyimides containing TFMB have been shown to possess high glass transition temperatures (Tg), with some poly(ester imide) copolymers exhibiting Tg values between 445°C and 455°C, making them suitable for demanding high-temperature applications. chemicalbook.com

Table 2: Thermal and Mechanical Properties of Polymers Incorporating 2,2'-Bis(trifluoromethyl)benzidine (TFMB)

| Polymer Type | Property | Value |

| Polyimides with TFMB | Linear Thermal Expansion Coefficient | 23.4 x 10⁻⁶/K (from 50 to 250 °C) |

| Poly(ester imide) Copolymers with TFMB | Glass Transition Temperature (Tg) | 445 - 455 °C |

| Fluorinated Polyimides | Moisture Absorption | 0.42 - 0.95% |

| Semi-alicyclic PI (CBDA/TFMB) | Coefficient of Thermal Expansion (CTE) | ~21 ppm/°C |

Data sourced from various studies. ossila.comchemicalbook.comnih.govresearchgate.net

Structural Anisotropy and Birefringence in Polymer Films

The rigid and non-linear structure of the this compound unit can induce significant structural anisotropy when incorporated into polymer films. This anisotropy, which is the property of being directionally dependent, can lead to birefringence, an optical property where a material's refractive index depends on the polarization and propagation direction of light. The control of birefringence is a critical factor in the performance of optical films used in applications like liquid crystal displays (LCDs).

When polyimides containing TFDB are prepared on a substrate such as a silicon wafer, the polymer chains tend to align, resulting in different in-plane and out-of-plane refractive indices. titech.ac.jp This difference between the two refractive indices is the birefringence. Studies have shown that for copolyimides of 6FDA/TFDB and PMDA/TFDB, the birefringence can be controlled over a wide range, from 0.008 to 0.123. titech.ac.jp This tunability is highly desirable as it allows for the precise design of optical components like waveplates and compensation films.

The degree of birefringence can be tailored by adjusting the composition of the copolymer. For example, the polyimide 6FDA/TFDB, which has a more contorted structure, exhibits a low birefringence of 0.008, while the more rigid PMDA/TFDB has a significantly higher birefringence of 0.123. titech.ac.jp By carefully selecting the monomers, it is possible to produce materials with specific birefringence characteristics to meet the demands of advanced optical systems. Research has also focused on creating semi-alicyclic polyimides with TFMB to achieve low optical birefringence, which is advantageous in applications where polarization distortion must be minimized. nih.gov

Dopant Applications in Emerging Technologies (e.g., Perovskite Solar Cells with Derivatives)

Derivatives of this compound are finding critical applications as dopants in emerging energy technologies, most notably in perovskite solar cells (PSCs). A specific iodine salt derivative, 2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine iodine (BFBAI2), has been identified as an effective dopant for the hole-transporting layer in PSCs. researchgate.netcuni.cz

The introduction of this dopant has been shown to significantly improve the power conversion efficiency (PCE) and enhance the operational stability of the solar cell devices. researchgate.netcuni.czbohrium.com Computational studies using density-functional theory (DFT) have been employed to understand the structural characteristics of BFBAI2 and its interaction with the perovskite material. researchgate.netcuni.cz These studies reveal that the BFBAI2 molecule is polar and can strongly modulate the surface conditions of the perovskite layer upon adsorption. cuni.cz

Further computational analysis suggests that the dimerization of BFBAI2, through the formation of hydrogen bonds, is an essential feature that contributes to the stabilization of the doped layer. bohrium.com This enhanced stability is a crucial factor in overcoming one of the major hurdles for the commercialization of perovskite solar cells. The use of this compound derivatives as dopants represents a promising strategy for advancing the performance and longevity of these next-generation photovoltaic devices. aminer.cn

Role As a Ligand and in Catalysis

Coordination Chemistry with Transition Metals

The CF3 groups in 2,2'-bis(trifluoromethyl)biphenyl create a unique electronic environment. While the biphenyl (B1667301) structure itself can participate in π-stacking and other non-covalent interactions, the strong inductive effect of the CF3 groups reduces the electron density of the aromatic rings. This can influence the metal-ligand bond strength and the redox properties of the metal center. Research into related fluorinated ligands has shown that such modifications can lead to enhanced catalytic activity and stability in various reactions. acs.org

Design and Synthesis of Chiral Ligands Based on the this compound Scaffold

The inherent atropisomerism of the 2,2'-disubstituted biphenyl framework provides a robust foundation for the design of chiral ligands. The restricted rotation around the C-C single bond connecting the two phenyl rings, caused by the bulky trifluoromethyl groups, allows for the separation of stable, non-superimposable mirror-image enantiomers. This C2-symmetric chirality is a highly sought-after feature in ligands for asymmetric catalysis.

The synthesis of these chiral ligands often involves the resolution of a racemic mixture of the this compound derivative or an enantioselective synthesis to produce a single enantiomer. Once the chiral scaffold is obtained, further functionalization allows for the introduction of coordinating groups, such as phosphines, amines, or alcohols, which can then bind to a metal center.

A notable example of ligand design involves the synthesis of chiral 2,2'-bipyridine (B1663995) ligands bearing α,α'-trifluoromethyl-alcohols at the 6,6'-positions. rsc.org While not directly a biphenyl system, the principles of incorporating trifluoromethyl groups to create a specific chiral environment are analogous. In this case, the stereoselectivity was achieved through resolution using a chiral resolving agent. rsc.org The development of new synthetic methodologies continues to be a focus, aiming for more efficient and versatile routes to a wide array of chiral ligands based on various scaffolds, including biphenyls. hawaii.edu The ability to systematically modify the ligand structure allows for the fine-tuning of its steric and electronic properties to optimize performance in specific catalytic reactions.

Applications in Asymmetric Catalysis

Ligands derived from the this compound scaffold have found significant utility in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The well-defined chiral environment created by these ligands is instrumental in achieving high levels of enantioselectivity.

Enantioselective Transformations Mediated by Biphenyl-Derived Ligands

Chiral ligands based on the biphenyl framework are employed in a variety of enantioselective transformations. For instance, chiral 2,2'-bipyridine-α,α'-CF3-diol ligands have been successfully applied in the zinc-catalyzed asymmetric ethylation of aldehydes, yielding the corresponding chiral alcohols with good to excellent yields and high enantioselectivities. rsc.org The synergistic effect of the electron-deficient nature and the steric hindrance provided by the trifluoromethyl groups on the ligand was crucial for the observed efficacy. rsc.org

The development of novel atroposelective cross-coupling reactions also highlights the utility of such ligands. For example, a nickel-catalyzed Negishi cross-coupling reaction has been developed for the synthesis of atropoisomeric biaryls, employing a specific chiral ligand to achieve high yields and enantiomeric purities. acs.org These examples underscore the potential of ligands incorporating the this compound motif to mediate a broad range of stereoselective reactions.

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Zn(II) / (R,R)- or (S,S)-2,2'-bipyridine-α,α'-CF3-diol | Asymmetric Ethylation | Aromatic, Heteroaromatic, and Aliphatic Aldehydes | Chiral Alcohols | Up to 95% | rsc.org |

| Ni / Lassaletta-Ligand | Atroposelective Negishi Cross-Coupling | (Pseudo)halide Substrates and Higher-Order Zincates | Atropoisomeric Biaryls | High | acs.org |

Mechanistic Aspects of Catalytic Cycles Involving Trifluoromethylated Biphenyl Ligands

The trifluoromethyl groups on the biphenyl ligand play a significant role in the mechanistic pathways of catalytic cycles. Mechanistic studies of reactions involving related trifluoromethylated compounds have revealed the involvement of radical intermediates and single-electron transfer (SET) steps. For example, in the copper(I)-catalyzed regioselective C-H α-trifluoromethylation of α,β-unsaturated carbonyl compounds, a CF3 radical is proposed to selectively attack the substrate. organic-chemistry.org

Metal-Organic Framework (MOF) Ligands with this compound Dicarboxylic Acid

Derivatives of this compound, particularly the dicarboxylic acid version, serve as building blocks for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming porous structures with high surface areas. The properties of the MOF, such as its topology, porosity, and functionality, are directly influenced by the geometry and chemical nature of the organic linker.

The rigid and angular structure of this compound dicarboxylic acid can lead to the formation of MOFs with unique network topologies. The trifluoromethyl groups can impart specific properties to the resulting MOF, such as hydrophobicity and altered gas adsorption characteristics. While direct examples using this compound dicarboxylic acid are emerging, the use of analogous biphenyldicarboxylic acids in MOF synthesis is well-established. For instance, 4,4'-biphenyldicarboxylic acid has been used to construct two-dimensional layered MOFs with heterotrinuclear secondary building units. nih.gov Similarly, 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid has been employed to synthesize novel MOFs with interesting topologies and properties, including selective gas adsorption. rsc.org

The diamino derivative, 2,2'-bis(trifluoromethyl)benzidine (B1298469), is also a valuable building block for high-surface-area MOFs and Covalent Organic Frameworks (COFs). ossila.com The rigidity of this linker contributes to the thermal stability of the resulting frameworks. ossila.com The incorporation of the this compound moiety into MOFs holds promise for applications in gas storage, separation, and catalysis, where the specific chemical and physical properties imparted by the fluorinated scaffold can be exploited.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Functionalization Strategies

While classical methods like the Ullmann coupling remain fundamental, research is pushing towards more efficient, selective, and versatile strategies for synthesizing and functionalizing the 2,2'-bis(trifluoromethyl)biphenyl core.

One emerging area is the application of modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of the biphenyl (B1667301) scaffold. rsc.org This approach offers high yields and tolerance for a wide range of functional groups. For instance, the synthesis of polycyclic derivatives like 2,2′-di(1H-inden-2-yl)-1,1′-biphenyl has been achieved via a palladium-catalyzed Suzuki-Miyaura coupling, highlighting the method's utility in creating complex architectures for specialized applications. rsc.org

Furthermore, direct C-H functionalization is a rapidly developing field that offers a more atom-economical approach to modifying the biphenyl core. escholarship.orgnih.govescholarship.org Researchers have demonstrated that a nitrile directing group can facilitate the meta-C-H olefination, acetoxylation, and iodination of biphenyl derivatives. escholarship.orgnih.govescholarship.org This strategy avoids the need for pre-functionalized starting materials and allows for the introduction of diverse chemical handles that can be converted into other useful groups like amines and amides. escholarship.orgnih.gov

The synthesis of specifically functionalized derivatives is also a key research thrust. A detailed synthetic procedure has been reported for 2,2'-bis(trifluoromethyl)-4,4'-bis(bromomethyl)biphenyl, which serves as a crucial intermediate. rsc.org This compound can be further reacted, for example with triethyl phosphate, to create phosphonate (B1237965) derivatives, opening pathways to new polymers and materials through reactions like the Horner-Wadsworth-Emmons olefination. rsc.org

Exploration of New Catalytic Applications

The direct catalytic use of this compound is not a primary focus; instead, its derivatives are gaining attention as ligands or structural components in catalytic systems. The unique steric and electronic properties imparted by the trifluoromethyl groups can significantly influence the activity and selectivity of a metal center.

For example, a polycyclic derivative of this compound has shown promising activity in olefin metathesis polymerization catalysis. rsc.org In a different vein, derivatives of the parent compound are being explored in copper-catalyzed trifluoromethylation reactions. While the biphenyl unit itself is not the catalytic center, it forms part of the ligand architecture that stabilizes the active copper species, which is crucial for the reaction's efficiency. beilstein-journals.org The development of new ligands based on this scaffold, such as N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines prepared via Pd-catalyzed amination, represents a growing strategy for creating tailored catalysts. mdpi.com These efforts underscore a shift from using the biphenyl as a passive backbone to actively tuning its structure to control catalytic processes.

Development in Organic Electronics and Photonics

A significant and promising area of research for this compound is its incorporation into advanced materials for organic electronics. Its strong electron-accepting character, a result of the two trifluoromethyl groups, makes it an ideal building block for n-type and ambipolar organic semiconductors.

Researchers have successfully synthesized novel conjugated polymers by combining the this compound acceptor unit with various aromatic donor units. rsc.orgresearchgate.net These polymers have been used to fabricate organic field-effect transistors (OFETs) that exhibit well-balanced ambipolar charge transport, meaning they can efficiently conduct both holes and electrons. rsc.orgresearchgate.net The non-coplanar structure induced by the bulky CF3 groups leads to amorphous polymer films, which is beneficial for creating uniform, solution-processable devices. rsc.org

A key advantage conferred by the this compound moiety is exceptional ambient stability. rsc.org OFETs based on these polymers have shown performance that remains nearly unchanged after 90 days in ambient conditions without encapsulation. rsc.org This stability is attributed to the deep HOMO energy levels and the moisture resistance provided by the fluorine atoms. rsc.org

Beyond transistors, the diamino derivative, 2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine (also known as TFMB), is finding applications in next-generation photovoltaics and displays. waseika.com As an iodine salt dopant (BFBAI2), it has been shown to improve the power conversion efficiency and enhance the stability of perovskite solar cells. cuni.czresearchgate.net The TFMB monomer is also a component in the synthesis of high-performance polyimides used in substrates for foldable devices and 5G applications. waseika.comncku.edu.tw

Advanced Characterization Techniques for Dynamic Systems

Understanding the three-dimensional structure and dynamic behavior of this compound and its derivatives is crucial for rational material design. Due to the steric hindrance of the ortho-substituents, these molecules are subject to atropisomerism—a form of chirality arising from restricted rotation around the central aryl-aryl bond. nih.govnih.gov Advanced characterization techniques are being employed to study this phenomenon.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools. nih.govresearchgate.net DFT calculations are used to determine the rotational energy barriers between atropisomers and to predict the most stable non-coplanar conformations. researchgate.netresearchgate.net For instance, studies on the 4,4'-diamine derivative (BFBAI2) have used DFT to model its dimerization, revealing that it forms a stable chiral dimer with a potential energy change of -6.2 kcal/mol. researchgate.net These calculations also help elucidate how such molecules adsorb onto surfaces, such as the calculated adsorption energy of -13.2 kcal/mol for BFBAI2 on a CsPbI3 perovskite surface. researchgate.net

Experimentally, techniques that probe the bulk morphology of materials containing this unit are vital. For polymers developed for OFETs, Grazing Incidence X-ray Diffraction (GIXD), wide-angle X-ray scattering (WAXS), and small-angle X-ray scattering (SAXS) have been used to confirm the amorphous nature of the thin films, which is a direct consequence of the twisted biphenyl unit. rsc.orgresearchgate.net Furthermore, the conformational isomerism of complex derivatives in solution can be studied by observing how their optical properties, such as absorption and emission spectra, change with solvent polarity. rsc.org These advanced methods provide critical insights into the structure-property relationships that govern the performance of materials derived from this compound.

Q & A

Q. What are the standard synthetic routes for preparing TFMB and its derivatives for polymer applications?

TFMB is synthesized via palladium-catalyzed coupling reactions or nucleophilic substitution of halogenated precursors with trifluoromethyl groups. In polyamide-imide (PAI) synthesis, TFMB is copolymerized with dianhydrides (e.g., 6FDA) or diacids (e.g., AT-TFDB) through step-growth polymerization. For example, solution polymerization in polar aprotic solvents like NMP at elevated temperatures (40–180°C) under nitrogen is commonly employed to achieve high molecular weights (Mw ~52,000 g/mol) .

Q. How is the purity and structural integrity of TFMB verified in research settings?

- Purity : High-performance liquid chromatography (HPLC) with UV detection (>99% purity).

- Structural characterization : H/F NMR for confirming CF group integration, FT-IR for amine (-NH) stretching (3300–3500 cm), and elemental analysis (C, H, N, F) .

- Thermal stability : Thermogravimetric analysis (TGA) showing decomposition temperatures >300°C .

Q. What safety precautions are essential when handling TFMB in laboratory settings?

TFMB is classified as acute toxicity (Category 3, oral) and eye irritant (Category 2A) . Key precautions include:

- Use of PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Emergency measures: Immediate eye rinsing with water for 15+ minutes and medical consultation .

Advanced Research Questions

Q. How does the incorporation of TFMB into polyamide-imides affect glass transition temperature (Tg) and coefficient of thermal expansion (CTE)?

The rigid biphenyl backbone and electron-withdrawing CF groups in TFMB enhance chain packing and reduce free volume, leading to:

- High Tg : Up to 348°C in 6FDA-TFMB polyimides .

- Low CTE : As low as 10–15 ppm/K in PAIs with amide bonds (vs. 33.9 ppm/K in non-amide systems) .

| Polymer System | Tg (°C) | CTE (ppm/K) | Reference |

|---|---|---|---|

| 6FDA-TFMB (Polyimide) | 348 | 33.9 | |

| AT-TFDB/DAc-2 (PAI) | 320 | 12.5 | |

| CT-TFDB/6FBAPS (PAI) | 335 | 14.8 |

Mechanism : Amide bonds introduce hydrogen bonding, further restricting chain mobility and lowering CTE .

Q. What experimental strategies resolve contradictions in reported CTE values for TFMB-derived polymers?

Discrepancies (e.g., 33.9 ppm/K vs. 12.5 ppm/K) arise from differences in:

- Polymer architecture : Amide-containing PAIs exhibit lower CTE than polyimides .

- Processing conditions : Thermal annealing above Tg reduces residual stress and CTE variability.

- Characterization methods : Use of thermomechanical analysis (TMA) with controlled heating rates (2–5°C/min) ensures reproducibility .

Q. How do polymerization techniques influence optical transparency and mechanical properties of TFMB-based polymers?

- Solution polymerization (e.g., in NMP) yields films with >85% transmittance at 500 nm due to reduced crystallinity .

- Thermal imidization at 250–300°C enhances mechanical strength (tensile modulus >3 GPa) but may introduce slight yellowing from charge-transfer complexes .

- Copolymer design : Blending TFMB with flexible diamines (e.g., 6FBAPS) balances transparency and thermoplasticity .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.